molecular formula C23H23N5O5S B2768303 N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide CAS No. 1223896-04-5

N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide

Cat. No.: B2768303
CAS No.: 1223896-04-5
M. Wt: 481.53
InChI Key: DIEPMMZUTBVOPM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a synthetic small molecule belonging to the class of triazolopyrazines, which are organic heterocyclic compounds consisting of a triazole ring fused with a pyrazine ring . This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The compound features a complex structure with a triazolopyrazinone core, an 8-oxo (carbonyl) group, and substituted phenyl rings (3,5-dimethoxyphenyl and 2-methoxyphenyl) connected via a propanamide linker containing a sulfanyl (thioether) bridge . While the precise mechanism of action and specific research applications for this exact compound are not fully detailed in public sources, a closely related analog with a 3-methoxyphenyl substitution at the 7-position of the triazolopyrazine ring has been documented as a available research chemical . This suggests potential utility in biochemical screening, as protein kinase inhibition research, or as a molecular probe to study cellular signaling pathways. Researchers can leverage this compound to explore structure-activity relationships (SAR) within this chemical family, particularly investigating the steric and electronic influences of the methoxy-phenyl substituents on biological activity and selectivity. The compound is provided for research use only and is not intended for human or animal consumption. Researchers are encouraged to consult the scientific literature for the latest findings on triazolopyrazine cores and their applications in life science research.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-14(21(29)24-15-11-16(31-2)13-17(12-15)32-3)34-23-26-25-20-22(30)27(9-10-28(20)23)18-7-5-6-8-19(18)33-4/h5-14H,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEPMMZUTBVOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and 2-methoxybenzaldehyde, which undergo condensation, cyclization, and thiolation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the triazolopyrazine ring.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological activities of the target compound with analogous molecules from the literature:

Compound Name / ID Core Structure Substituents Biological Activity / Notes References
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine - 7-(2-methoxyphenyl)
- 8-oxo
- 3-sulfanylpropanamide linked to 3,5-dimethoxyphenyl
No direct activity data; structural analogs suggest kinase/modulator potential N/A
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) [1,2,4]Triazolo[4,3-a]pyridine - 8-sulfonamide
- 3,5-difluorophenyl
Antimalarial activity (IC₅₀ = 0.12 µM vs. Plasmodium falciparum); fluorinated aryl enhances potency
N-(3,5-Dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) [1,2,4]Triazolo[4,3-a]pyridine - 3-methyl
- 8-sulfonamide linked to 3,5-dimethylphenyl
Improved metabolic stability vs. 6a; methyl groups reduce polarity
8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (73) [1,2,4]Triazolo[4,3-a]pyrazine - 6-(3,5-di-tert-butyl-4-methoxyphenyl)
- 8-amino
Enhanced solubility due to tert-butyl groups; amino group at 8-position aids in H-bonding
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid (13k) Pyrazole-thiazolidinone hybrid - 3,5-difluorophenyl
- sulfanylpropanamide linker
Antifungal activity (C. albicans MIC = 8 µg/mL); carboxylate improves cellular uptake

Key Observations

Substituent Effects on Bioactivity: Methoxy vs. Fluoro Groups: The target compound’s 3,5-dimethoxy and 2-methoxyphenyl substituents likely enhance solubility compared to fluorinated analogs (e.g., 6a, 13k) but may reduce target-binding affinity due to decreased electronegativity . Sulfanyl vs.

Heterocyclic Core Variations :

  • Pyrazine cores (target compound, 73) exhibit distinct electronic profiles compared to pyridine-based analogs (6a, 8c). The pyrazine’s nitrogen-rich structure may favor interactions with metal ions or polar residues in enzymatic active sites .

Physicochemical Properties :

  • The tert-butyl groups in compound 73 significantly increase lipophilicity (logP ~4.2), whereas the target compound’s methoxy groups balance hydrophilicity (predicted logP ~2.8) .
  • Methyl substituents (e.g., 8c) improve metabolic stability by blocking oxidative metabolism .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide, also known as G802-0242, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to diverse biological activities. This article explores the biological activity of this compound through synthesis, evaluation studies, and potential therapeutic applications.

The molecular formula of G802-0242 is C24H25N5O5SC_{24}H_{25}N_{5}O_{5}S, with a molecular weight of 495.6 g/mol. The compound features a dimethoxyphenyl group and a triazolo-pyrazin moiety which enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H25N5O5S
Molecular Weight495.6 g/mol
CAS Number1223994-76-0
StructureChemical Structure

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of G802-0242 through its ability to induce apoptosis in cancer cells. For instance, in a study involving breast cancer MDA-MB-231 cells, it was observed that the compound could enhance caspase-3 activity significantly at concentrations as low as 10 μM. This suggests that G802-0242 may act as an effective microtubule-destabilizing agent and could lead to morphological changes indicative of apoptosis at even lower concentrations .

The mechanism by which G802-0242 exerts its biological effects appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound has been shown to affect microtubule assembly and induce morphological changes in treated cells. Additionally, it enhances the expression of apoptosis-related proteins, suggesting a targeted approach to cancer therapy .

3. Cytoprotective Effects

In other investigations focusing on cytoprotection, G802-0242 demonstrated the ability to protect against DNA damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). The compound reduced DNA strand breaks and preserved mitochondrial integrity by decreasing nitrosative stress levels in human colon fibroblast cells . This highlights its potential role in chemoprevention.

Study 1: Anticancer Activity

In a controlled laboratory setting, G802-0242 was tested against various cancer cell lines including MDA-MB-231. The results indicated that at concentrations of 1 μM and above, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Study 2: Cytoprotective Mechanisms

A separate study assessed the protective effects of G802-0242 on CCD-18Co cells exposed to oxidative stress. The compound effectively reduced cell death rates and mitigated DNA damage markers when pretreated before carcinogen exposure.

Future Directions

Research into G802-0242 is ongoing, with particular interest in:

  • Mechanistic Studies : Further elucidation of the precise molecular pathways involved in its anticancer effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to better understand therapeutic potential.
  • Structural Modifications : Synthesis of analogs with enhanced potency or reduced toxicity based on structure–activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the triazolopyrazine core in this compound, and how can reaction conditions be optimized?

  • Methodology :

  • The triazolopyrazine core is typically synthesized via cyclization reactions. For example, hydrazine derivatives and alkynyl precursors undergo copper-catalyzed cyclization under reflux in ethanol or DMF ( ).
  • Optimization involves adjusting catalysts (e.g., CuI vs. Pd-based systems), solvent polarity, and temperature. Continuous flow reactors () and microwave-assisted synthesis can improve yields (80–90%) and reduce reaction times.
  • Key Reference : Cyclization protocols from triazolo-pyrazine analogs ( ) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the compound’s structural integrity?

  • Methodology :

  • 1H-NMR : Identify aromatic protons from methoxyphenyl groups (δ 6.5–7.5 ppm) and sulfanyl protons (δ 3.0–4.0 ppm). Compare with synthesized analogs ( ).
  • 13C-NMR : Confirm carbonyl (C=O, ~170 ppm) and triazolopyrazine carbons (~150–160 ppm).
  • HRMS : Validate molecular formula (C₂₄H₂₅N₅O₅S, m/z 495.6) ().
  • FTIR : Detect sulfanyl (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups ().

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodology :

  • Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) ().
  • For antifungal activity, test against C. albicans using agar diffusion.
  • Data Interpretation : Compare zone-of-inhibition diameters or MIC values with structurally related compounds ().

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodology :

  • Target-Specific Assays : Use kinase profiling (e.g., EGFR, PI3K) to identify primary targets. For anti-inflammatory activity, measure COX-2/LOX inhibition ().
  • Transcriptomic Analysis : Compare gene expression profiles in cancer vs. inflammation models (RNA-seq).
  • Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to clarify context-dependent effects ().

Q. What strategies improve the compound’s bioavailability for in vivo efficacy studies?

  • Methodology :

  • Prodrug Design : Introduce ester groups to enhance solubility (e.g., acetate prodrugs).
  • Formulation : Use nanoemulsions or liposomes ().
  • Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents with LC-MS/MS quantification. Monitor metabolites via HPLC ( ).

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodology :

  • Molecular Docking : Screen against Tox21 Database (e.g., CYP450 isoforms, hERG channel).
  • QSAR Models : Train models on triazolopyrazine analogs to predict hepatotoxicity ().
  • ADMET Prediction : Use SwissADME or ADMETLab to assess permeability, solubility, and Ames test outcomes.

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

  • Methodology :

  • Bioavailability Testing : Measure plasma/tissue concentrations to confirm adequate exposure ().
  • Metabolite Identification : Use HRMS to detect active/inactive metabolites ( ).
  • Species-Specific Differences : Compare metabolic stability in human/rodent liver microsomes.

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